molecular formula C19H17NO4 B1457257 2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352542-61-0

2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1457257
M. Wt: 323.3 g/mol
InChI Key: JYXLFTZGYWWJIG-UHFFFAOYSA-N
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Description

“2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO4 . It’s a member of the class of chromones that is chromone which is substituted by a 2-(4-methoxyphenyl)ethyl group at position 2 .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The reaction mechanism includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group to give intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, elemental analysis, direct infusion-MS, and single-crystal X-ray crystallography . The exact structure would depend on the specific synthesis route and conditions.


Chemical Reactions Analysis

Carboxylic acids like this compound donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has an average mass of 323.343 Da and a monoisotopic mass of 323.115753 Da . More detailed properties would require specific experimental measurements.

Scientific Research Applications

Industrial Synthesis and Antioxidant Properties

Industrial Synthesis : Isoquinoline derivatives, such as those related to the provided compound, play a significant role in the pharmaceutical industry. For instance, the synthesis of papaverine, an isoquinoline derivative, involves various methods including the Bischler-Napieralski reaction, demonstrating the versatility of isoquinoline compounds in drug synthesis A. V. Luk’yanov et al., 1972.

Antioxidant Applications : The antioxidant properties of isoquinoline derivatives and similar compounds are widely explored for their potential in protecting valuable polyunsaturated fatty acids in fish meal, indicating the compound's significance in food preservation and stability A. J. de Koning, 2002.

Biodegradation and Environmental Impact

Biodegradation : Research on the environmental impact and biodegradation of complex organic compounds includes studies on ethyl tert-butyl ether (ETBE) and its degradation in soil and groundwater, reflecting the environmental considerations necessary for the use and disposal of such chemicals S. Thornton et al., 2020.

Drug Synthesis and Pharmacological Research

Drug Synthesis : Complex carboxylic acids and their derivatives have found applications in drug synthesis, showcasing the potential of these compounds in developing new pharmaceuticals. The synthesis of novel drugs with psychotropic activity from phosphorylated carboxylic acids highlights the innovative approaches in medicinal chemistry I. I. Semina et al., 2016.

Safety And Hazards

Carboxylic acids can be corrosive and may cause severe burns to skin and eyes. They may be toxic by ingestion . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. It could also involve studying its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-24-14-8-6-13(7-9-14)10-11-20-12-17(19(22)23)15-4-2-3-5-16(15)18(20)21/h2-9,12H,10-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLFTZGYWWJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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